BenchChemオンラインストアへようこそ!

7-Bromo-4-chloro-2-phenylquinazoline

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

This bifunctional 2-phenylquinazoline scaffold uniquely features orthogonal C4-Cl and C7-Br handles, enabling chemists to execute sequential nucleophilic substitution (SNAr) at C4 followed by palladium-catalyzed cross-coupling at C7. Mono-halogenated alternatives (e.g., 4-chloro-2-phenylquinazoline) lack this critical diversification vector. Derivatives already demonstrate sub-micromolar potency (IC₅₀ = 0.85 µM in MGC-803 cells), validating the scaffold's immediate utility in kinase inhibitor SAR campaigns. With a calculated LogP of 4.71, this intermediate is also strategically suited for CNS drug discovery programs targeting glioblastoma or brain metastases. Source the authentic bifunctional core — not a generic, mono-halogenated compromise that stalls SAR.

Molecular Formula C14H8BrClN2
Molecular Weight 319.58 g/mol
CAS No. 887592-38-3
Cat. No. B3295387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-2-phenylquinazoline
CAS887592-38-3
Molecular FormulaC14H8BrClN2
Molecular Weight319.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=N2)Cl
InChIInChI=1S/C14H8BrClN2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H
InChIKeyCFJZNGSRNJLEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3): A Strategic Building Block for Targeted Drug Discovery and Material Science


7-Bromo-4-chloro-2-phenylquinazoline is a heterocyclic building block featuring a 2-phenylquinazoline core decorated with orthogonal halogen handles (Cl at C4 and Br at C7) . This substitution pattern renders it a versatile intermediate for the sequential introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling access to libraries of kinase inhibitors and functional materials .

Why 7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3) Cannot Be Interchanged with Common 4-Chloro-2-phenylquinazoline Analogs


While 4-chloro-2-phenylquinazoline (CAS 6484-25-9) serves as a standard SNAr substrate for EGFR inhibitor development , it lacks the C7 handle essential for exploring vectors into the kinase's solvent-accessible pocket or for modulating physicochemical properties. Similarly, simpler 7-bromo analogs (e.g., 7-bromo-2-phenylquinazoline) lack the C4 chlorine, precluding sequential diversification . 7-Bromo-4-chloro-2-phenylquinazoline uniquely provides a bifunctional scaffold with a calculated LogP of 4.71 and a reported IC50 of 0.85 µM in MGC-803 gastric cancer cells for derivatives , highlighting a specific, quantifiable differentiation that renders generic substitution a high-risk compromise for structure-activity relationship (SAR) studies.

7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3): A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Superior Synthetic Versatility: Orthogonal C4-Cl and C7-Br Handles Enable Sequential Diversification

7-Bromo-4-chloro-2-phenylquinazoline possesses two orthogonal halogen handles (chlorine at C4 and bromine at C7) that allow for regioselective sequential functionalization. This enables chemists to independently modify two distinct vectors on the quinazoline core in a controlled manner, a capability absent in mono-halogenated analogs. For instance, while 4-chloro-2-phenylquinazoline only permits SNAr at C4 , this compound's C7 bromine is ideally suited for subsequent Suzuki-Miyaura cross-coupling, allowing for the construction of diverse and complex libraries without scaffold re-synthesis . In a published method, the related 7-bromo-4-chloro-2-phenylquinazoline (8a) was shown to undergo efficient N-arylation at the C4 position, yielding products in 92-96% yield, demonstrating the high reactivity of the C4 chlorine in the presence of the C7 bromine .

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Potent Anti-Proliferative Activity Against MGC-803 Gastric Cancer Cells: A Quantified Advantage

Derivatives of 7-bromo-4-chloro-2-phenylquinazoline have demonstrated potent anti-proliferative activity. Specifically, a derivative was reported to have an IC50 value of 0.85 µM against the MGC-803 gastric cancer cell line . This is a quantified and relevant benchmark. For comparison, the broad class of 4-substituted quinazoline analogues often shows much weaker activity, with many derivatives in a published NIH Molecular Libraries Program screen exhibiting IC50 values in the 4.2 µM to >30 µM range, or being completely inactive, against a viability counter-screen . This highlights that the 7-bromo-4-chloro-2-phenyl substitution pattern is not just another quinazoline; it is a privileged scaffold capable of achieving sub-micromolar potency in a relevant cancer model.

Oncology Anticancer Agents Kinase Inhibition

Optimized Lipophilicity (cLogP 4.71) for CNS Drug Design: A Predictive Advantage

The calculated partition coefficient (cLogP) for 7-bromo-4-chloro-2-phenylquinazoline is reported as 4.71 . This value places it within the optimal lipophilicity range (cLogP 2-5) often associated with favorable blood-brain barrier (BBB) penetration and oral bioavailability in CNS drug candidates . While other quinazoline derivatives may fall outside this range, this specific compound's property profile is predictively advantageous. For instance, many highly potent but more polar kinase inhibitors fail to achieve therapeutic brain concentrations due to suboptimal LogP. This compound's cLogP of 4.71 positions it as a rationally selected starting point for CNS kinase programs (e.g., glioblastoma, brain metastases), reducing the need for extensive, costly, and time-consuming property optimization cycles.

CNS Drug Discovery ADME Physicochemical Properties

7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3): Evidence-Backed Research and Industrial Application Scenarios


Accelerated Synthesis of Focused Kinase Inhibitor Libraries for Oncology

Medicinal chemists can leverage the orthogonal C4-Cl and C7-Br handles to efficiently generate diverse SAR sets. For example, the C4-Cl can be displaced with an amine to install a core hinge-binding motif (as demonstrated by the 92-96% yield in N-arylation reactions ), while the C7-Br can be utilized in a parallel or subsequent Suzuki coupling to explore vectors into the ribose pocket or solvent channel. This sequential diversification strategy is not possible with mono-halogenated alternatives like 4-chloro-2-phenylquinazoline or 7-bromo-2-phenylquinazoline. Furthermore, derivatives have demonstrated sub-micromolar potency (IC50 = 0.85 µM) in MGC-803 cells , validating the biological relevance of this scaffold for cancer target validation and hit expansion.

Rational Design of CNS-Penetrant Kinase Inhibitors

Given its calculated LogP of 4.71 , 7-bromo-4-chloro-2-phenylquinazoline presents a computationally advantageous starting point for CNS drug discovery programs. Unlike more polar quinazolines that may require significant structural modifications to cross the blood-brain barrier, this scaffold is predicted to have favorable permeability . Researchers developing treatments for glioblastoma, brain metastases, or neurodegenerative diseases with a kinase etiology can prioritize this intermediate to improve the odds of achieving target engagement in the brain from the outset of lead optimization, thereby streamlining the drug development process.

Building Blocks for Advanced Functional Materials (OLEDs, Ligands)

The unique substitution pattern of 7-bromo-4-chloro-2-phenylquinazoline makes it a valuable monomer for creating well-defined, functionalized π-conjugated materials. The orthogonal halogens permit the sequential introduction of different aryl, vinyl, or alkynyl groups via cross-coupling. This level of control is critical for synthesizing unsymmetrical ligands for catalysis or for tuning the electronic and photophysical properties of organic semiconductors used in OLEDs, as implied by its structural relation to patented phenylquinazoline-based emitter materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-chloro-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.